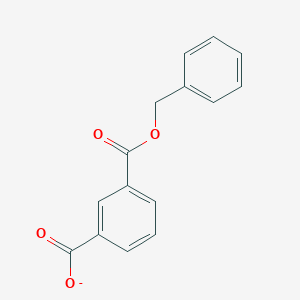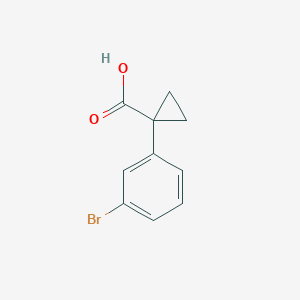
(1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) is a synthetic small molecule that has been used in scientific research for its various applications. It is a versatile compound that can be used to study the biochemical and physiological effects of different compounds.
Applications De Recherche Scientifique
Catalytic Oxidation of Cyclohexene
Recent advances in the catalytic oxidation of cyclohexene show the potential for producing a variety of industrially significant intermediates, such as 7-oxabicyclo[4.1.0]heptane, trans/cis-cyclohexane-1,2-diol, cyclohex-2-en-1-ol, and cyclohex-2-en-1-one. This highlights the importance of selective catalytic oxidation in synthesizing chemical intermediates with broad applications in the chemical industry, suggesting potential areas where (1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) might be explored (Cao et al., 2018).
Activity Coefficients at Infinite Dilution
The study of activity coefficients at infinite dilution for various solutes in ionic liquid demonstrates the potential for separation processes. This research provides insights into how cyclohexane and related compounds behave in complex mixtures, which is essential for designing efficient separation and purification systems (Domańska et al., 2016).
Oxidation of Cyclohexane
A review on cyclohexane oxidation to produce ketone-alcohol oil, an intermediate in nylon production, showcases the importance of this process in the chemical industry. The use of various catalysts and reaction conditions for the oxidation process underlines the significance of cyclohexane derivatives in synthesizing key industrial materials, hinting at potential research and application areas for complex cyclohexane derivatives (Abutaleb & Ali, 2021).
Hydrocarbon Separation Using Metal-Organic Frameworks
The application of porous metal-organic frameworks for separating hydrocarbon mixtures, including cyclohexane and benzene, indicates the potential for (1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) in material science and separation technologies. Understanding the interactions between frameworks and substrates can lead to the development of new materials for industrial separation processes (Kovalenko et al., 2022).
Propriétés
IUPAC Name |
1,2-difluoro-4-[2-[4-(4-propylcyclohexyl)cyclohexyl]ethyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34F2/c1-2-3-17-6-11-20(12-7-17)21-13-8-18(9-14-21)4-5-19-10-15-22(24)23(25)16-19/h10,15-18,20-21H,2-9,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZFDALKYRQQTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)CCC3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910259 |
Source


|
| Record name | 4-[2-(3,4-Difluorophenyl)ethyl]-4'-propyl-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) | |
CAS RN |
107215-66-7 |
Source


|
| Record name | 4-[2-(3,4-Difluorophenyl)ethyl]-4'-propyl-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,2-difluoro-4-[2-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




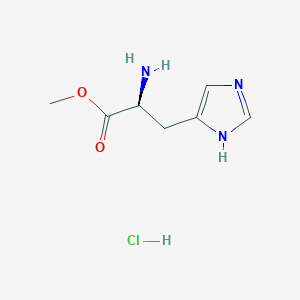

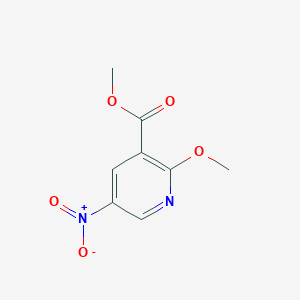
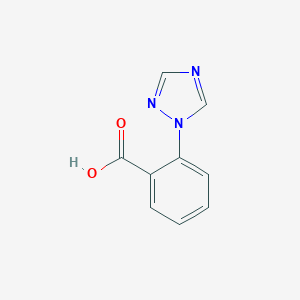
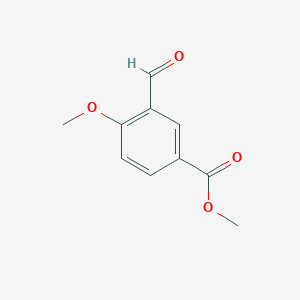
![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)



